Potassium fluoride tetrahydrate

Description

Properties

CAS No. |

34341-58-7 |

|---|---|

Molecular Formula |

FH8KO4 |

Molecular Weight |

130.16 g/mol |

IUPAC Name |

potassium;fluoride;tetrahydrate |

InChI |

InChI=1S/FH.K.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |

InChI Key |

ZDFIYJXWUJGATP-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.[F-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Potassium Fluoride Tetrahydrate

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of potassium fluoride (B91410) tetrahydrate (KF·4H₂O). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state properties. This document synthesizes crystallographic data, details the experimental methodologies used for its characterization, and presents key structural features, including the intricate hydrogen bonding network. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized through diagrams to facilitate a clear understanding of the material's structure and analysis.

Crystallographic Data

The crystal structure of potassium fluoride tetrahydrate has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic system, belonging to the P2₁/c space group.[1][2] Due to a notable similarity in the coordination of the cation and anion, the structure exhibits pseudo-orthorhombic symmetry.[1][2][3] Detailed crystallographic data, collected at -10°C, are presented below.

| Parameter | Value |

| Crystal System | Monoclinic[1][2] |

| Space Group | P2₁/c[1][2] |

| Lattice Constant, a | 6.80 ± 0.01 Å[1][2] |

| Lattice Constant, b | 13.29 ± 0.02 Å[1][2] |

| Lattice Constant, c | 6.64 ± 0.01 Å[1][2] |

| Angle, β | 90° 40' ± 10'[1][2] |

| Unit Cell Volume (V) | 600 ų[1][2] |

| Formula Units (Z) | 4[1][2] |

| Calculated Density (dx) | 1.441 g/cm³ (at -10°C)[1][2] |

| Measured Density (dm) | 1.437 ± 0.002 g/cm³ (at 5°C)[1][2] |

| Radiation | CuKα |

| Absorption Coefficient (μ) | 73.3 cm⁻¹[1][2] |

Structural Details and Interatomic Distances

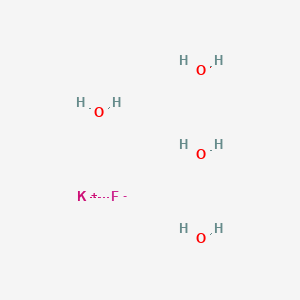

The fundamental architecture of KF·4H₂O is constructed from K⁺(H₂O)₆ and F⁻(H₂O)₆ octahedra.[1][2] These octahedra are interconnected through the sharing of edges and corners, forming a complex three-dimensional network.[1][2][3] The stability and geometry of this structure are dictated by the coordination environments of the potassium and fluoride ions and an extensive network of hydrogen bonds.

Each water molecule within the lattice exhibits tetrahedral coordination, bonding to two fluoride ions, one potassium ion, and one other water molecule, or alternatively to two potassium ions, one fluoride ion, and one other water molecule.[1][2] This arrangement is crucial for the formation of the hydrogen bonds that link the primary octahedral units.

The precise measurement of interatomic distances provides insight into the bonding environment. The key distances are summarized in the table below.

| Atomic Pair | Distance (Å) | Description |

| K⁺ ··· O | 2.79 ± 0.02[1][2][3] | Cation-water coordination distance |

| F⁻ ··· (H)O | 2.71 to 2.78[1][2][3] | Anion-water hydrogen bond distance range |

| O(H) ··· O | 2.82 and 2.85[1][2][3] | Water-water hydrogen bond distances linking octahedra |

| O–H | 0.84 to 1.10[1] | Intramolecular bond distance in water involved in H-bonding |

Experimental Protocols

The structural analysis of this compound relies on precise experimental procedures, from crystal growth to data analysis.

Crystal Synthesis

Crystals of KF·4H₂O suitable for diffraction studies were grown from a 4M aqueous potassium fluoride solution.[1][2] The saturated solution was cooled to -5°C, at which point crystallization initiated, first forming colorless needles that subsequently grew into more irregular shapes.[1][2]

X-ray Diffraction Data Collection

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The specific protocol is as follows:

-

Sample Preparation: A suitable crystal fragment was selected and mounted inside a capillary tube.

-

Low-Temperature Environment: To maintain the stability of the hydrate, the capillary was placed in a cold box, and the experiment was conducted at a constant temperature of -10°C.[1][2]

-

Data Acquisition: Weissenberg photographs were taken using copper K-alpha (CuKα) radiation.[1][2] Unit-cell dimensions were subsequently measured from both Weissenberg and rotation photographs.[1][2]

Structure Solution and Refinement

The collected diffraction data was used to solve the crystal structure. The phase problem was addressed using the direct methods developed by Hauptman and Karle.[1][2][3] Following the initial phase determination, the structural model was refined to achieve the final atomic coordinates and interatomic distances.

Visualizations of Experimental and Structural Relationships

To better illustrate the processes and structural organization discussed, the following diagrams are provided.

Caption: Experimental workflow from crystal synthesis to final structure determination.

Caption: Hierarchical organization of the KF·4H₂O crystal structure.

Caption: Tetrahedral coordination environment around a central water molecule.

References

Spectroscopic Analysis of Potassium Fluoride Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium fluoride (B91410) and its hydrates, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Due to the limited availability of specific experimental data for potassium fluoride tetrahydrate (KF·4H₂O) in publicly accessible literature, this guide also includes data for the more readily characterized dihydrate form (KF·2H₂O) as a close analogue. General experimental protocols and logical workflows for the spectroscopic characterization of hydrated salts are also presented.

Introduction to Potassium Fluoride Hydrates

Potassium fluoride (KF) is an important source of the fluoride ion in both industrial and chemical synthesis. It is known to form several hydrates, most commonly the dihydrate (KF·2H₂O) and the tetrahydrate (KF·4H₂O). These hydrates have distinct physical properties, such as melting points of 41°C for the dihydrate and 19.3°C for the tetrahydrate.[1][2] The water molecules in these crystalline structures are integral to their lattice and can significantly influence their spectroscopic signatures.

The crystal structure of this compound has been determined to be monoclinic, with the potassium (K⁺) and fluoride (F⁻) ions each coordinated by six water molecules, forming a complex network of hydrogen bonds.[3] Understanding the vibrational and magnetic resonance properties of these hydrates is crucial for quality control, stability studies, and for understanding their role in chemical reactions.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a hydrated salt is typically dominated by the vibrational modes of the water molecules. These include the O-H stretching and H-O-H bending modes. The positions of these bands can provide information about the strength of hydrogen bonding within the crystal lattice.

Table 1: ATR-IR Spectroscopic Data for Potassium Fluoride Dihydrate (KF·2H₂O) [4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3400 | Strong, Broad | O-H stretching vibrations of water molecules |

| ~1630 | Medium | H-O-H bending vibration of water molecules |

Note: The exact peak positions and intensities can vary depending on the sampling method and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to symmetric vibrations and vibrations of the crystal lattice (phonon modes). For hydrated salts, the O-H stretching region can also be complex, reflecting the different hydrogen-bonding environments.

No specific Raman data for this compound or dihydrate was found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei in crystalline solids. For this compound, ¹H and ¹⁹F NMR would be the most informative.

-

¹H NMR: Would provide information on the hydrogen bonding environments of the water molecules. Different crystallographic sites of water molecules could potentially be resolved.

-

¹⁹F NMR: The chemical shift of the fluoride ion is sensitive to its coordination and the proximity of other ions.

No specific solid-state NMR data for this compound was found in the surveyed literature.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of hydrated salts like this compound.

Synthesis of this compound

Crystals of this compound can be obtained by crystallizing a saturated aqueous solution of potassium fluoride at temperatures below 19.3°C.[3] A typical procedure would involve:

-

Preparing a concentrated solution of potassium fluoride in deionized water.

-

Cooling the solution to below its melting point (e.g., in an ice bath or refrigerator) to induce crystallization.

-

Collecting the resulting crystals by filtration.

-

Drying the crystals carefully to avoid loss of hydration water.

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: A small amount of the crystalline potassium fluoride hydrate (B1144303) is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16-64) are co-added to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy Protocol

-

Instrument: A Raman spectrometer, often coupled to a microscope for micro-Raman analysis. A common laser excitation wavelength is 785 nm or 532 nm.

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a suitable sample holder.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The Raman scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded over a desired Raman shift range (e.g., 100-4000 cm⁻¹).

-

Acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.

-

-

Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrument: A solid-state NMR spectrometer with a suitable probe for ¹H and ¹⁹F nuclei. Magic-angle spinning (MAS) is typically employed to average out anisotropic interactions and obtain higher resolution spectra.

-

Sample Preparation: The crystalline sample is packed into a MAS rotor (e.g., made of zirconia).

-

Data Acquisition (¹⁹F MAS NMR):

-

The rotor is spun at a high speed (e.g., 10-20 kHz) at the magic angle (54.7°).

-

A simple one-pulse experiment is often sufficient to acquire the ¹⁹F spectrum.

-

High-power proton decoupling may be used to remove ¹H-¹⁹F dipolar couplings.

-

The chemical shifts are referenced to a standard, such as CFCl₃.

-

-

Data Acquisition (¹H MAS NMR):

-

Similar to ¹⁹F NMR, the sample is spun at the magic angle.

-

Due to strong ¹H-¹H dipolar couplings, specialized pulse sequences like CRAMPS (Combined Rotation and Multiple Pulse Spectroscopy) may be needed for high resolution.

-

Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS).

-

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Potassium Fluoride in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of potassium fluoride (B91410) (KF) in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. While the focus is on potassium fluoride tetrahydrate (KF·4H₂O), it is important to note its low melting point. This guide synthesizes available data, outlines detailed experimental protocols for solubility determination, and offers a troubleshooting framework for common solubility challenges.

Introduction to Potassium Fluoride and its Hydrates

Potassium fluoride is an essential reagent in organic chemistry, primarily serving as a source of the fluoride ion for nucleophilic substitution reactions and as a base. It exists in an anhydrous form (KF) and as hydrates, most commonly the dihydrate (KF·2H₂O) and tetrahydrate (KF·4H₂O).

This compound is a crystalline solid with a melting point of 19.3 °C.[1] Above this temperature, the hydrate (B1144303) loses water, transitioning towards the dihydrate and eventually the anhydrous form. Consequently, most solubility studies conducted at or above standard ambient temperature (20-25 °C) effectively measure the solubility of the anhydrous or dihydrate form, even if the tetrahydrate is the starting material. This is a crucial consideration for experimental design and data interpretation.

Factors Influencing Potassium Fluoride Solubility

The solubility of an ionic salt like potassium fluoride in organic solvents is a complex interplay of several factors. The primary considerations include the polarity of the solvent, its ability to form hydrogen bonds, the system temperature, and the presence of complexing agents.

References

A Technical Guide to the Thermogravimetric Analysis of Potassium Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of Potassium fluoride (B91410) tetrahydrate (KF·4H₂O), a compound of interest for its thermal energy storage properties. This document provides a detailed overview of the theoretical principles, experimental considerations, and expected outcomes of the TGA of this hydrated salt.

Introduction to Thermogravimetric Analysis of Hydrated Salts

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrated salts such as Potassium fluoride tetrahydrate, TGA is instrumental in determining the water content, thermal stability, and dehydration pathways. The process involves heating the sample at a constant rate and recording the resulting mass loss as the water of hydration is released.

The thermal decomposition of this compound is expected to occur in a multi-step process, corresponding to the sequential loss of its water molecules. It is known to exist in both a tetrahydrate (KF·4H₂O) and a dihydrate (KF·2H₂O) form, suggesting a two-step dehydration process under thermal stress.[1][2]

Theoretical Dehydration & Mass Loss Calculations

The dehydration of this compound to its anhydrous form can be represented by the following two-step reaction:

Step 1: KF·4H₂O → KF·2H₂O + 2H₂O

Step 2: KF·2H₂O → KF + 2H₂O

Based on the molar masses of the respective compounds, the theoretical mass loss for each step can be calculated. These calculations are crucial for interpreting the TGA thermogram.

| Compound | Molar Mass ( g/mol ) |

| Potassium Fluoride (KF) | 58.10 |

| Water (H₂O) | 18.02 |

| Potassium Fluoride Dihydrate (KF·2H₂O) | 94.14 |

| This compound (KF·4H₂O) | 130.18 |

Calculations:

-

Step 1 Mass Loss: (2 * 18.02 g/mol ) / 130.18 g/mol * 100% = 27.69%

-

Step 2 Mass Loss: (2 * 18.02 g/mol ) / 94.14 g/mol * 100% = 38.28% (relative to the dihydrate)

-

Total Mass Loss: (4 * 18.02 g/mol ) / 130.18 g/mol * 100% = 55.38%

Experimental Protocol for TGA of this compound

While specific experimental conditions can vary, a general TGA protocol for the analysis of a hydrated salt like KF·4H₂O is outlined below.

Instrumentation:

A standard thermogravimetric analyzer is employed for the measurement.

Experimental Parameters:

| Parameter | Value | Rationale |

| Sample Mass | 5 - 10 mg | An appropriate sample size to ensure detectable mass changes without significant heat and mass transfer limitations. |

| Crucible | Alumina or Platinum | These materials are inert at the analysis temperatures. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents any oxidative or reactive processes, ensuring that the observed mass loss is solely due to dehydration. |

| Flow Rate | 20 - 50 mL/min | To purge the furnace and remove the evolved water vapor. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of the dehydration steps. |

| Temperature Range | Ambient to 300 °C | This range is typically sufficient to observe the complete dehydration of hydrated salts. |

Data Presentation: Theoretical TGA of this compound

The following table summarizes the expected quantitative data from the TGA of this compound based on theoretical calculations. The temperature ranges are illustrative and based on the general behavior of hydrated salts, where subsequent dehydration steps occur at higher temperatures.

| Dehydration Step | Compound Transition | Theoretical Mass Loss (%) | Illustrative Temperature Range (°C) |

| 1 | KF·4H₂O → KF·2H₂O | 27.69 | 50 - 150 |

| 2 | KF·2H₂O → KF | 27.69 (from initial mass) | 150 - 250 |

| Total | KF·4H₂O → KF | 55.38 | 50 - 250 |

Disclaimer: The temperature ranges provided are illustrative, as specific experimental TGA data for this compound was not available in the provided search results. The mass loss percentages are based on stoichiometric calculations.

Visualization of the TGA Experimental Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment for a hydrated salt.

This comprehensive guide provides a foundational understanding of the thermogravimetric analysis of this compound. For precise experimental results, it is recommended to perform TGA on a sample of KF·4H₂O under controlled laboratory conditions.

References

An In-depth Technical Guide to the Phase Transition Behavior of Potassium Fluoride Tetrahydrate (KF·4H₂O)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium fluoride (B91410) tetrahydrate (KF·4H₂O) is a salt hydrate (B1144303) that has garnered significant interest as a phase change material (PCM) for thermal energy storage applications. Its appeal lies in its near-ambient melting temperature, high latent heat of fusion, and substantial volumetric energy storage density.[1] Understanding the intricacies of its phase transition behavior is paramount for its effective application and for the development of novel formulations in various scientific and industrial fields, including pharmaceuticals where hydration states can critically impact stability and efficacy.

This technical guide provides a comprehensive overview of the phase transition characteristics of KF·4H₂O, detailing its thermophysical properties, crystal structure, and the experimental protocols used for its characterization.

Thermophysical Properties

The phase transition of Potassium fluoride tetrahydrate from a solid to a liquid state is the cornerstone of its utility as a thermal energy storage material. This transition involves the absorption of a significant amount of heat at a relatively constant temperature. Key quantitative data describing this behavior are summarized in the tables below.

Phase Transition Data

The melting and freezing behavior of KF·4H₂O is characterized by a distinct melting point and a notable enthalpy of fusion. The table below presents the key phase transition parameters for pure KF·4H₂O and its eutectic mixture with Potassium fluoride dihydrate (KF·2H₂O).

| Property | KF·4H₂O | KF·4H₂O/KF·2H₂O Eutectic |

| Melting Temperature (Tfus) | 291.6 K (18.45 °C) | 282.2 K (9.05 °C) |

| Enthalpy of Fusion (ΔHfus) | 246 ± 2 J/g | 203 ± 2 J/g |

| Specific Energy Density | 246 J/g | 203 J/g |

| Volumetric Energy Density (solid) | 353 MJ/m³ | 310 MJ/m³ |

| Volumetric Energy Density (liquid) | 358 MJ/m³ | ~296 MJ/m³ |

Table 1: Summary of the primary phase transition properties of this compound and its dihydrate eutectic.[1]

Crystal Structure Data

The crystal structure of this compound has been determined by X-ray diffraction. It possesses a monoclinic crystal system. The arrangement of water molecules around the potassium and fluoride ions is a critical factor in its phase behavior.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.80 ± 0.01 Å |

| b | 13.29 ± 0.02 Å |

| c | 6.64 ± 0.01 Å |

| β | 90° 40' ± 10' |

| Volume (V) | 600 ų |

| Density (dx) | 1.441 g/cm³ (at -10°C) |

Table 2: Crystallographic data for this compound.

Experimental Protocols

The characterization of the phase transition behavior of KF·4H₂O relies on several key analytical techniques. Due to the hygroscopic nature of salt hydrates, careful sample preparation and handling are crucial for obtaining accurate and reproducible results.

Sample Preparation and Handling for Hygroscopic Salts

Given that this compound is deliquescent, proper handling is essential to prevent changes in its hydration state before and during analysis.

-

Storage: Store the material in a desiccator or a glove box with a controlled low-humidity atmosphere.

-

Weighing: Perform all weighing procedures in a low-humidity environment, if possible. Use of an analytical balance inside a glove box is ideal.

-

Sample Loading: For thermal analysis techniques like DSC and TGA, quickly load the sample into the crucible and hermetically seal it to prevent water absorption from or loss to the atmosphere.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the phase transition temperatures and enthalpies of fusion of materials like KF·4H₂O.

Objective: To measure the heat flow associated with the phase transitions of KF·4H₂O as a function of temperature.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards such as indium and zinc.[2]

-

Sample Preparation: Accurately weigh 5-10 mg of KF·4H₂O into an aluminum DSC pan.[3] Hermetically seal the pan to prevent any change in the water content.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 273 K / 0 °C).

-

Ramp the temperature up at a controlled rate (e.g., 5-10 K/min) to a temperature above the melting point (e.g., 313 K / 40 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back down at the same controlled rate to the initial temperature to observe crystallization.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of melting, the peak temperature, and the integrated area of the peak, which corresponds to the enthalpy of fusion.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in a material and to determine its crystal structure. Temperature-dependent XRD is particularly useful for studying the structural changes that occur during a phase transition.

Objective: To identify the crystal structure of KF·4H₂O at different temperatures and observe structural changes during its phase transition.

Methodology:

-

Sample Preparation: Prepare a powdered sample of KF·4H₂O. To prevent dehydration or further hydration, the sample can be loaded into a capillary tube and sealed or analyzed in a sample holder with a controlled environment chamber.

-

Instrumentation: Use a powder diffractometer equipped with a temperature-controlled stage.

-

Data Collection:

-

Obtain a diffraction pattern at room temperature.

-

Gradually increase the temperature in controlled steps, collecting a full diffraction pattern at each temperature, especially around the known phase transition temperature.

-

Continue collecting data at temperatures above the melting point to observe the amorphous pattern of the liquid state.

-

-

Data Analysis: Analyze the diffraction patterns to identify the crystalline phases present at each temperature by comparing with known database entries (e.g., from the International Centre for Diffraction Data). Refine the crystal structure at different temperatures using Rietveld analysis to determine changes in lattice parameters.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for studying dehydration processes in salt hydrates.

Objective: To determine the temperature at which KF·4H₂O loses its water of hydration and to quantify this loss.

Methodology:

-

Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of KF·4H₂O into a TGA crucible.

-

Atmosphere: Use a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate.

-

Thermal Program: Heat the sample from ambient temperature to a temperature high enough to ensure all water is driven off (e.g., 473 K / 200 °C) at a constant heating rate (e.g., 10 K/min).

-

Data Analysis: Analyze the resulting mass versus temperature curve. The steps in the curve indicate mass loss events, corresponding to the loss of water molecules. The temperature range and the percentage of mass loss for each step can be determined.

Visualizations

The following diagrams illustrate key aspects of the phase transition behavior and experimental analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Potassium Fluoride Tetrahydrate at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of potassium fluoride (B91410) tetrahydrate (KF·4H₂O), with a particular focus on their dependence on temperature. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields where the behavior of this compound under varying thermal conditions is of interest.

Thermophysical Properties

Potassium fluoride tetrahydrate is a hydrated salt that exhibits interesting thermal behavior, making it a subject of study for applications such as thermal energy storage.[1][2][3] Its properties are highly dependent on temperature, particularly around its melting point.

Melting Point and Enthalpy of Fusion

The melting point of this compound is a critical parameter for its application as a phase change material. Upon melting, it undergoes a transition from a solid to a liquid state, absorbing a significant amount of heat in the process, which is known as the enthalpy of fusion.

Table 1: Melting Point and Enthalpy of Fusion of this compound

| Property | Value | Reference |

| Melting Temperature (Tfus) | 291.6 K (18.45 °C) | [1][3] |

| Enthalpy of Fusion (ΔHfus) | 246 ± 2 J·g⁻¹ | [1][3] |

A eutectic mixture of this compound and potassium fluoride dihydrate has also been characterized.[1][3][4]

Table 2: Melting Point and Enthalpy of Fusion of KF·4H₂O/KF·2H₂O Eutectic

| Property | Value | Reference |

| Melting Temperature (Tfus) | 282.2 K (9.05 °C) | [1][3] |

| Enthalpy of Fusion (ΔHfus) | 203 ± 2 J·g⁻¹ | [1][3] |

Density

The density of this compound has been reported at sub-zero temperatures. The density of its aqueous solutions decreases linearly with an increase in temperature.[5]

Table 3: Density of this compound

| Temperature (°C) | Measured Density (g·cm⁻³) | Method | Reference |

| 5 | 1.437 ± 0.002 | Experimental | [6] |

| -10 | 1.441 | Calculated from crystal data | [6] |

Thermal Conductivity

The thermal conductivity of this compound has been studied over a range of temperatures in both its solid and liquid states.[1]

Table 4: Thermal Conductivity of this compound at Different Temperatures

| Temperature (K) | State | Thermal Conductivity (W·m⁻¹·K⁻¹) |

| 243 | Solid | ~1.1 |

| 263 | Solid | ~1.0 |

| 283 | Solid | ~0.9 |

| 293 | Liquid | ~0.6 |

| 313 | Liquid | ~0.6 |

| 333 | Liquid | ~0.6 |

| 348 | Liquid | ~0.6 |

Note: The values in Table 4 are approximate and have been extrapolated from graphical data presented in the referenced literature. For precise values, please refer to the original publication.

Solubility

Table 5: Solubility of Potassium Fluoride in Water at Different Temperatures

| Temperature (°C) | Solubility (g KF / 100 g H₂O) | Solid Phase | Reference |

| 0 | 44.7 | - | [7] |

| 10 | 53.5 | - | [7] |

| 20 | 94.9 | KF·2H₂O | [7] |

| 25 | 17.5 (mol·kg⁻¹) | KF·2H₂O | [8] |

| 30 | 108 | - | [7] |

| 40 | 138 | KF·2H₂O | [7] |

| 60 | 142 | KF | [7] |

| 80 | 150 | KF | [7] |

Note: The solid phase in equilibrium with the saturated solution changes with temperature. The data from reference[8] is presented in molality.

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It has a monoclinic crystal system.[6]

Table 6: Crystallographic Data for this compound at -10 °C

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a | 6.80 ± 0.01 Å | [6] |

| b | 13.29 ± 0.02 Å | [6] |

| c | 6.64 ± 0.01 Å | [6] |

| β | 90° 40' ± 10' | [6] |

| Volume | 600 ų | [6] |

| Z | 4 | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of the physical properties of this compound are crucial for the reproducibility of results. The following are representative methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and enthalpy of fusion.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

An endothermic peak is observed at the melting point. The peak temperature corresponds to the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

-

The instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

Density Measurement

Objective: To determine the density of the material as a function of temperature.

Methodology:

-

The density of the solid can be determined from its crystal structure data.

-

For the liquid phase, a pycnometer or a vibrating tube densitometer can be used.

-

A known volume of the molten salt is weighed at a specific temperature.

-

The density is calculated by dividing the mass by the volume.

-

Measurements are repeated at different temperatures to determine the temperature dependence of the density.

Thermal Conductivity Measurement

Objective: To measure the thermal conductivity in both solid and liquid states.

Methodology (Transient Plane Source Method):

-

A transient plane source (TPS) sensor, consisting of a thin, electrically insulated nickel spiral, is placed in contact with the sample.

-

A short pulse of electrical power is applied to the sensor, causing a small increase in its temperature.

-

The temperature increase of the sensor is recorded as a function of time.

-

The thermal conductivity of the sample is determined by analyzing the temperature versus time response of the sensor.

-

The measurements are performed at various temperatures to establish the temperature-dependent thermal conductivity.

Solubility Determination (Isothermal Method)

Objective: To determine the solubility of this compound in water at different temperatures.

Methodology:

-

An excess amount of potassium fluoride is added to a known mass of deionized water in a sealed, temperature-controlled vessel.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (saturation).

-

Once equilibrium is reached, the stirring is stopped, and the solid phase is allowed to settle.

-

A known mass of the clear supernatant (saturated solution) is carefully withdrawn.

-

The concentration of potassium fluoride in the withdrawn sample is determined by a suitable analytical method (e.g., gravimetric analysis after evaporation of water, or titration).

-

The solubility is expressed as grams of solute per 100 grams of solvent.

-

This procedure is repeated at various temperatures to construct a solubility curve.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure of this compound.

Methodology:

-

A single crystal of this compound of suitable size and quality is mounted on a goniometer.

-

The crystal is cooled to a specific temperature (e.g., -10 °C) to reduce thermal vibrations of the atoms.[6]

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

For powder XRD, a polycrystalline sample is used, and the resulting diffraction pattern is a series of peaks at different diffraction angles.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a hydrated salt like this compound.

References

- 1. thermtest.com [thermtest.com]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. thermtest.com [thermtest.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]

- 8. matec-conferences.org [matec-conferences.org]

Potassium Fluoride Tetrahydrate: A Comprehensive Technical Guide for Researchers

CAS Number: 34341-58-7

This technical guide provides an in-depth overview of potassium fluoride (B91410) tetrahydrate, a compound of significant interest in chemical synthesis and biological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, experimental protocols, and toxicological pathways.

Chemical and Physical Properties

Potassium fluoride tetrahydrate is a hydrated inorganic salt. Its properties are summarized in the table below, compiled from various safety data sheets and chemical databases.

| Property | Value |

| Molecular Formula | K F · 4H₂O |

| Molecular Weight | 130.16 g/mol |

| Appearance | White crystalline powder or crystals |

| Melting Point | 19.3 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) |

| Solubility | Soluble in water |

| Density | 2.48 g/cm³ (anhydrous basis) |

| pH | 8-9 (50 g/L aqueous solution) |

Safety Data Sheet Summary

A comprehensive summary of the safety data for this compound is presented below. It is imperative that users consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 1-2 glasses of water or milk to drink. Seek immediate medical attention.[4] |

Handling and Storage

| Aspect | Protocol |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][5] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible materials such as strong acids.[3][5] |

Experimental Protocols

Determination of Fluoride Ion Concentration using an Ion-Selective Electrode (ISE)

This protocol is a standard method for determining the concentration of fluoride ions in an aqueous solution, for which potassium fluoride can be used as a standard.

Materials:

-

Fluoride Ion-Selective Electrode (ISE)

-

Reference Electrode (e.g., Ag/AgCl)

-

pH/mV meter

-

Potassium fluoride (for standard preparation)

-

Total Ionic Strength Adjustment Buffer (TISAB)

-

Volumetric flasks and pipettes

-

Plastic beakers

Procedure:

-

Preparation of Standard Solutions: a. Dry the potassium fluoride at 110°C for 2 hours and cool in a desiccator. b. Accurately weigh a precise amount of dried potassium fluoride and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L F⁻). c. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: a. Mix the sample solution and the TISAB in a 1:1 volume ratio.

-

Calibration: a. For each standard, mix with TISAB in a 1:1 volume ratio. b. Immerse the fluoride ISE and reference electrode in the prepared standard solution. c. Record the potential (in mV) once the reading has stabilized. d. Plot a calibration curve of the potential (mV) versus the logarithm of the fluoride concentration.

-

Measurement: a. Immerse the electrodes in the prepared sample solution. b. Record the stable potential reading. c. Determine the fluoride concentration in the sample from the calibration curve.

Thermal Gravimetric Analysis (TGA) for Determination of Water of Hydration

This protocol outlines the procedure for determining the number of water molecules in potassium fluoride hydrate (B1144303) using TGA.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

This compound sample

-

TGA sample pans (e.g., alumina)

Procedure:

-

Instrument Setup: a. Calibrate the TGA instrument according to the manufacturer's instructions. b. Set the desired temperature program. A typical program would be a ramp from ambient temperature to 300°C at a heating rate of 10°C/min. c. Use an inert purge gas, such as nitrogen, at a constant flow rate.

-

Sample Preparation: a. Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Analysis: a. Place the sample pan in the TGA furnace. b. Start the temperature program. c. Record the mass loss as a function of temperature.

-

Data Interpretation: a. The TGA curve will show distinct mass loss steps corresponding to the loss of water molecules. b. Calculate the percentage mass loss for each step. c. From the stoichiometry of the dehydration, determine the number of water molecules lost and confirm the hydration state of the original sample.

Toxicity and Signaling Pathways

Fluoride ions, the active component of potassium fluoride, are toxic at high concentrations. The toxicity is multifaceted, affecting various cellular processes.

Mechanisms of Fluoride Toxicity

Ingested fluoride can form hydrofluoric acid in the stomach, causing gastrointestinal irritation.[1] Once absorbed, fluoride ions can bind to calcium, leading to hypocalcemia.[1] At the cellular level, fluoride is known to be an enzyme inhibitor and can disrupt metabolic pathways such as glycolysis and oxidative phosphorylation.[1] A key mechanism of fluoride toxicity is the induction of oxidative stress, leading to cellular damage.

Signaling Pathways in Fluoride-Induced Apoptosis

Fluoride exposure can trigger apoptosis (programmed cell death) through the activation of specific signaling cascades. One of the central pathways involves the p53 tumor suppressor protein. Fluoride-induced cellular stress can lead to the activation and accumulation of p53. Activated p53 then promotes the transcription of pro-apoptotic genes, ultimately leading to cell death.

Another critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway. Fluoride can induce the phosphorylation and activation of various MAPK family members, such as ERK, JNK, and p38. The activation of these kinases can have pro-apoptotic or anti-apoptotic effects depending on the cellular context and the specific MAPK involved.

References

An In-depth Technical Guide to the Dehydration of Potassium Fluoride Tetrahydrate to Anhydrous KF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process for dehydrating potassium fluoride (B91410) tetrahydrate (KF·4H₂O) to its anhydrous form (KF). This process is critical in many chemical applications where the presence of water can interfere with reactions, particularly in organic synthesis and the production of pharmaceuticals. This document details the thermal decomposition pathway, experimental protocols for both laboratory and industrial scales, and analytical methods for verification of the final product's dryness.

Understanding the Dehydration Pathway

The dehydration of potassium fluoride tetrahydrate is a stepwise process involving the removal of water molecules at specific temperature ranges. The process proceeds through the formation of an intermediate dihydrate before yielding the final anhydrous salt.

Dehydration Steps:

-

KF·4H₂O → KF·2H₂O + 2H₂O: The initial step involves the removal of two water molecules to form potassium fluoride dihydrate.

-

KF·2H₂O → KF + 2H₂O: The subsequent step is the removal of the remaining two water molecules to yield anhydrous potassium fluoride.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the dehydration of potassium fluoride hydrates.

Table 1: Physical Properties of Potassium Fluoride Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | KF·4H₂O | 130.16 | 19.3 |

| Potassium Fluoride Dihydrate | KF·2H₂O | 94.13 | 41 |

| Anhydrous Potassium Fluoride | KF | 58.10 | 858 |

Table 2: Theoretical Weight Loss During Dehydration

| Dehydration Step | Initial Hydrate | Final Product | Theoretical Weight Loss (%) |

| Step 1 | KF·4H₂O | KF·2H₂O | 27.66 |

| Step 2 | KF·2H₂O | KF | 38.25 |

| Overall | KF·4H₂O | KF | 55.32 |

Experimental Protocols

Laboratory-Scale Dehydration

For laboratory applications requiring anhydrous KF, a common method is oven drying under vacuum.

Protocol for Laboratory-Scale Vacuum Oven Drying:

-

Sample Preparation: Place a known quantity of this compound or dihydrate in a suitable, pre-weighed, non-glass container (e.g., a platinum or ceramic dish) to avoid etching.

-

Drying Conditions: Place the container in a vacuum oven.

-

Heating Regimen:

-

For the conversion of KF·4H₂O to KF·2H₂O, a gentle heating temperature above 41°C can be employed.

-

For the complete dehydration to anhydrous KF, a study on fluoride salt dehydration suggests that heating to approximately 300°C and holding for an extended period (e.g., over 10 hours) is effective in removing most of the moisture.[1] A higher temperature may expedite the process.

-

-

Atmosphere: Maintain the oven under a vacuum or purge with a dry, inert gas (e.g., nitrogen or argon) to facilitate the removal of water vapor.

-

Cooling and Storage: After the heating period, allow the sample to cool to room temperature in a desiccator to prevent rehydration. Store the anhydrous KF in a tightly sealed container in a dry environment.

Industrial-Scale Dehydration

On an industrial scale, spray drying is a common and efficient method for producing anhydrous potassium fluoride from an aqueous solution.

Protocol for Industrial Spray Drying:

-

Feed Preparation: Prepare a concentrated aqueous solution of potassium fluoride. A patent describes the use of a 38% KF solution.[2]

-

Atomization: The KF solution is atomized into fine droplets within the spray dryer.

-

Drying: The droplets are introduced into a stream of hot air. A Japanese patent specifies using heated air at 350°C.[2] The rapid heat and mass transfer result in the evaporation of water, leaving behind fine, anhydrous KF particles.

-

Product Collection: The resulting anhydrous potassium fluoride powder is collected from the drying chamber. The process described in the patent yields a product with a moisture content of 0.1%.[2]

-

Packaging: The anhydrous KF is promptly packaged in moisture-proof containers to maintain its anhydrous state.

Analytical Verification of Anhydrous State

To ensure the complete removal of water, it is crucial to perform analytical testing on the final product. Karl Fischer titration is the most widely accepted and accurate method for determining trace amounts of water in solids.

Karl Fischer Titration Protocol Outline:

-

Apparatus: A Karl Fischer titrator (volumetric or coulometric).

-

Reagents: An appropriate Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, a base, and a solvent).

-

Sample Preparation: A precisely weighed sample of the anhydrous potassium fluoride is introduced into the titration vessel containing a suitable solvent (e.g., methanol). For salts that do not dissolve well, formamide (B127407) can be added, or the titration can be performed at an elevated temperature (e.g., 50°C).[3]

-

Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The water content is calculated based on the amount of reagent consumed. For anhydrous KF, the expected water content should be very low, typically less than 0.1%.

Visualizations

Dehydration Pathway

The following diagram illustrates the stepwise dehydration of this compound.

Caption: Stepwise dehydration of potassium fluoride hydrates.

Laboratory Dehydration Workflow

This diagram outlines the general workflow for the laboratory-scale dehydration of potassium fluoride hydrate.

Caption: Workflow for laboratory-scale dehydration.

Industrial Spray Drying Process

The following diagram illustrates the key stages of the industrial spray drying process for producing anhydrous potassium fluoride.

Caption: Industrial spray drying of potassium fluoride.

References

- 1. Thermal dehydration tests of FLiNaK salt for thermal-hydraulic experiments -Nuclear Engineering and Technology | Korea Science [koreascience.kr]

- 2. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents [patents.google.com]

- 3. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Hygroscopic Nature of Potassium Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of potassium fluoride (B91410) tetrahydrate (KF·4H₂O). It is intended for professionals in research, scientific, and drug development fields who require a thorough understanding of the material's interaction with moisture, its characterization, and its handling. This document details the physicochemical properties of KF·4H₂O, presents established experimental protocols for assessing its hygroscopicity, and discusses its applications where moisture sensitivity is a critical consideration.

Introduction to Potassium Fluoride and its Hydrates

Potassium fluoride (KF) is an inorganic salt that serves as a primary source of the fluoride ion in numerous chemical manufacturing and research applications[1]. It is known to be hygroscopic and readily absorbs moisture from the atmosphere[2][3]. This propensity for water absorption leads to the formation of stable hydrates, most notably potassium fluoride dihydrate (KF·2H₂O) and potassium fluoride tetrahydrate (KF·4H₂O)[3].

The tetrahydrate form, in particular, is highly sensitive to ambient humidity. Understanding the hygroscopic and deliquescent nature of KF·4H₂O is crucial for its proper handling, storage, and application, especially in the pharmaceutical industry where it is used in the synthesis of fluorinated drugs[2][4]. The presence of water can significantly impact the stability, reactivity, and efficacy of active pharmaceutical ingredients (APIs) and formulations[4][5].

Physicochemical Properties of Potassium Fluoride and its Hydrates

The physical and chemical properties of potassium fluoride and its common hydrates are summarized in the table below.

| Property | Potassium Fluoride (Anhydrous) | Potassium Fluoride Dihydrate | This compound |

| Chemical Formula | KF | KF·2H₂O | KF·4H₂O |

| Molar Mass | 58.10 g/mol [6] | 94.13 g/mol [1] | 130.16 g/mol |

| Appearance | Colorless or white crystalline powder[6] | - | - |

| Melting Point | 858 °C[1] | 41 °C[1][3] | 19.3 °C[3] |

| Boiling Point | 1502 °C[1] | - | - |

| Solubility in Water | Highly soluble; 92 g/100 mL at 18 °C[1][3] | Very soluble; 349.3 g/100 mL at 18 °C[1] | - |

| Hygroscopic Nature | Hygroscopic, deliquescent[7] | - | Deliquescent |

Hygroscopic Characterization of this compound

The hygroscopicity of a substance describes its ability to attract and hold water molecules from the surrounding environment. Materials like this compound are not just hygroscopic but also deliquescent, meaning they can absorb enough atmospheric moisture to dissolve and form a liquid solution[7].

Water Activity Data

The interaction of potassium fluoride with water can be quantified by measuring the water activity (aw) of its aqueous solutions. Water activity represents the partial vapor pressure of water in a substance divided by the standard state partial vapor pressure of water. A study by El Guendouzi et al. provides data on the water activity of saturated solutions of potassium fluoride hydrates at different temperatures.

| Temperature (K) | Solid Phase | Saturation Molality (mol/kg) | Water Activity (aw) |

| 298.15 | KF·2H₂O | 17.5 | 0.2845 |

| 313.15 | KF·2H₂O | 20.2 | 0.2233 |

Data sourced from El Guendouzi et al.[8]

This data indicates the very low water activity of saturated potassium fluoride solutions, highlighting the strong affinity of the salt for water molecules.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of materials like this compound is typically evaluated using several analytical techniques. The following sections detail the generalized experimental protocols for these methods.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature[9]. This method is ideal for generating moisture sorption isotherms, which are graphical representations of the relationship between water content and RH[9].

-

Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is placed into the DVS instrument's microbalance sample pan.

-

Drying Stage: The sample is initially dried by exposing it to a 0% RH nitrogen stream until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (e.g., a mass change of less than 0.002% per minute).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise fashion back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change from the dry mass, generating a sorption-desorption isotherm.

Below is a conceptual workflow for a typical DVS experiment.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated salts like KF·4H₂O, TGA can be used to determine the water content and study the thermal stability and dehydration process[10][11].

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., from ambient temperature to 300 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges at which mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum mass loss rate. The percentage of mass lost at each step corresponds to the amount of water driven off.

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample[11][12][13]. It is based on a stoichiometric reaction between iodine and water[12]. For highly hygroscopic and deliquescent substances like this compound, special care must be taken during sample handling to avoid absorption of atmospheric moisture[10].

-

Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable KF solvent (e.g., anhydrous methanol). The solvent is then pre-titrated with the KF reagent to eliminate any residual water.

-

Sample Handling: A sample of this compound is accurately weighed in a closed container. Due to its deliquescent nature, the sample should be transferred to the titration vessel as quickly as possible to minimize exposure to ambient air.

-

Titration: The sample is introduced into the conditioned titration vessel and dissolved in the solvent. The titration with the Karl Fischer reagent then proceeds automatically until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The volume of titrant consumed is used to calculate the amount of water in the sample based on the known titer of the reagent.

-

Alternative for Adherent Moisture: To determine only the surface (adherent) moisture without dissolving the crystal lattice, a non-polar solvent (e.g., chloroform) can be added to the KF solvent to prevent the dissolution of the salt[5]. The Karl Fischer oven method, where the sample is heated and the evaporated water is transferred to the titration cell by a carrier gas, is also a suitable alternative for analyzing hydrated salts[5].

Applications in Organic Synthesis and Drug Development

Potassium fluoride is a versatile reagent in organic chemistry, primarily used as a source of fluoride ions for fluorination reactions and as a base[1][2]. Its application in the synthesis of fluorinated organic molecules is of particular importance in the pharmaceutical industry, as the introduction of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates[4].

Finkelstein and Halex Reactions

Potassium fluoride is commonly employed in nucleophilic substitution reactions to convert chlorocarbons and other alkyl halides into fluorocarbons. These reactions are known as the Finkelstein reaction for alkyl halides and the Halex reaction for aryl chlorides[1]. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1].

The workflow for a typical Finkelstein reaction using potassium fluoride is illustrated below.

Use as a Base Catalyst

Potassium fluoride supported on alumina (KF/Al₂O₃) is a widely used solid base catalyst in organic synthesis[1]. It is effective in promoting various reactions, including alkylations and condensations. The hygroscopic nature of KF can influence the activity of such catalysts, as the presence of water can affect the basicity of the catalyst surface.

Handling and Storage of this compound

Given its deliquescent nature and toxicity, strict precautions must be observed when handling and storing this compound.

-

Storage: Store in a cool, dry place in tightly sealed containers to protect from atmospheric moisture[8]. The storage area should be well-ventilated.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

-

Incompatibilities: Potassium fluoride is incompatible with strong acids, with which it can react to release toxic hydrogen fluoride gas[3]. Aqueous solutions of KF can etch glass, so plastic or other resistant containers should be used[2].

Conclusion

This compound is a highly hygroscopic and deliquescent material, a property that is critical to consider in its various applications, particularly in pharmaceutical and chemical synthesis. Its tendency to absorb atmospheric moisture necessitates careful handling and storage to maintain its integrity and reactivity. The characterization of its hygroscopic behavior is essential for quality control and for optimizing its use in moisture-sensitive applications. Standard analytical techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration provide the necessary tools for a thorough evaluation of the water content and moisture sorption properties of this important chemical compound.

References

- 1. Potassium fluoride - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]

- 4. Exploring the Applications of Potassium Fluoride (KF) in Modern Chemistry_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Understanding Potassium Fluoride (KF): A Comprehensive Overview_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 7. azom.com [azom.com]

- 8. matec-conferences.org [matec-conferences.org]

- 9. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. skb.skku.edu [skb.skku.edu]

- 11. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 13. mt.com [mt.com]

An In-depth Technical Guide to the Thermophysical Properties of Potassium Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enthalpy of fusion and melting point of potassium fluoride (B91410) tetrahydrate (KF·4H₂O). The document details the quantitative values for these properties, the experimental protocols used for their determination, and a visual representation of the experimental workflow. This information is critical for applications such as thermal energy storage, where understanding phase change characteristics is paramount.

Thermophysical Data

Potassium fluoride tetrahydrate is a salt hydrate (B1144303) that has garnered interest for its potential as a phase change material (PCM) due to its high latent heat of fusion and specific melting temperature.[1][2][3] The key thermophysical properties are summarized in the table below. Data for the eutectic mixture of this compound and potassium fluoride dihydrate is also included for comparison.

| Substance | Melting Point (Tfus) | Enthalpy of Fusion (ΔHfus) |

| This compound (KF·4H₂O) | 291.6 K (18.45 °C)[1][3][4] | (246 ± 2) J·g⁻¹[1][2][3][4] |

| 19.3 °C[5][6] | ||

| This compound–Dihydrate Eutectic | 282.2 K (9.05 °C)[1][3][4] | (203 ± 2) J·g⁻¹[1][3][4] |

Experimental Protocols

The determination of the enthalpy of fusion and melting point of salt hydrates like this compound is most commonly and accurately achieved using Differential Scanning Calorimetry (DSC) .[2] This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Detailed Methodology for Differential Scanning Calorimetry (DSC):

-

Sample Preparation:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan or crucible.

-

Sealing is crucial to prevent any loss of water vapor during heating, which would alter the composition of the hydrate and affect the accuracy of the results.

-

An empty, hermetically sealed pan is used as a reference.

-

-

Instrument Calibration:

-

The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).[7]

-

Calibration ensures the accuracy of the measurements across the desired temperature range.

-

-

Experimental Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) to provide a stable and non-reactive atmosphere.

-

A controlled temperature program is initiated. A typical program for a salt hydrate involves:

-

An initial cooling phase to a temperature well below the expected melting point (e.g., -20 °C).

-

A subsequent heating phase at a constant rate (e.g., 2-10 °C/min) through the melting transition to a temperature above the melting point.

-

A final cooling phase to observe crystallization behavior (optional but recommended).

-

-

-

Data Acquisition and Analysis:

-

The DSC instrument records the heat flow to the sample versus temperature.

-

The melting of the sample is observed as an endothermic peak on the DSC thermogram.

-

Melting Point (Tfus): The onset temperature of the endothermic peak is typically taken as the melting point.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated. This area is directly proportional to the total heat absorbed during the phase transition. The enthalpy of fusion is calculated by dividing this heat by the mass of the sample.

-

Visualization of Experimental Workflow

The logical flow of an experiment to determine the thermophysical properties of this compound using DSC is illustrated below.

Caption: Workflow for DSC analysis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. thermtest.com [thermtest.com]

- 5. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]

- 6. Potassium Fluoride | FK | CID 522689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure.tue.nl [pure.tue.nl]

Methodological & Application

Application Notes and Protocols for Nucleophilic Fluorination using Potassium Fluoride in the Finkelstein Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Finkelstein reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of alkyl chlorides and bromides to other alkyl halides via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] A significant application of this reaction is the synthesis of organofluorine compounds, which are of paramount importance in the pharmaceutical and agrochemical industries due to their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Potassium fluoride (B91410) (KF) serves as an economical and common fluoride source for this transformation.[3]

These application notes provide a detailed overview of the use of potassium fluoride in the Finkelstein reaction, with a specific focus on the critical role of anhydrous conditions and the implications of using hydrated forms such as potassium fluoride tetrahydrate (KF•4H₂O). While the direct use of KF•4H₂O is not generally recommended due to the detrimental effects of water on the reaction, we present protocols for the use of anhydrous KF and discuss the necessary preparations for researchers who may only have access to the hydrated salt.

Mechanism and Role of Potassium Fluoride

The Finkelstein reaction for fluorination proceeds via a classic SN2 pathway. The fluoride ion (F⁻) from potassium fluoride acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the leaving group (e.g., Cl⁻, Br⁻).[4]

Key Considerations for a Successful Reaction:

-

Nucleophilicity of Fluoride: The fluoride ion is a strong nucleophile in aprotic solvents, but its reactivity is significantly diminished in protic solvents (like water) due to strong hydrogen bonding.

-

Leaving Group Ability: The reaction is most effective with good leaving groups, with the general trend being I > Br > Cl.

-

Solubility of KF: Potassium fluoride has a high lattice energy and is poorly soluble in many organic solvents.[5] This is a major challenge that is typically overcome by using polar aprotic solvents, phase-transfer catalysts, or crown ethers to solubilize the fluoride salt and enhance its reactivity.[4][6]

The Critical Role of Anhydrous Conditions

The success of a Finkelstein fluorination using potassium fluoride is highly dependent on the exclusion of water. The use of anhydrous KF and dry polar aprotic solvents (e.g., acetonitrile (B52724), DMF, DMSO) is standard practice.[2]

Why is water detrimental?

-

Reduced Nucleophilicity: Water is a protic solvent that strongly solvates the fluoride ion through hydrogen bonding. This solvation shell shields the fluoride ion, drastically reducing its nucleophilicity and its ability to participate in the SN2 reaction.

-

Side Reactions: In the presence of water, the alkyl halide substrate can undergo hydrolysis to form alcohol byproducts. This side reaction competes with the desired fluorination, thereby reducing the yield of the alkyl fluoride product.[5]

Due to these factors, This compound (KF•4H₂O) is not a suitable reagent for direct use in the Finkelstein reaction. The four molecules of water of hydration per unit of KF would introduce a significant amount of water into the reaction medium, leading to poor yields and the formation of impurities. Researchers possessing hydrated forms of KF must first perform a drying step to obtain anhydrous KF.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Potassium Fluoride

For researchers starting with potassium fluoride dihydrate or tetrahydrate, preparing the anhydrous form is a critical first step.

Materials:

-

Potassium fluoride dihydrate (or tetrahydrate)

-

High-vacuum oven or a flask with a vacuum line and heating mantle

-

Inert, non-glass container (e.g., platinum or a suitable polymer) to prevent etching at high temperatures.

Procedure:

-

Place the hydrated potassium fluoride in a suitable container.

-

Heat the salt under vacuum. A common practice is to heat overnight in a drying oven.[7]

-

For the dihydrate, heating above 40°C is required to remove the water of hydration.[7]

-

Allow the anhydrous potassium fluoride to cool under vacuum or in a desiccator and store it in a tightly sealed container in a dry environment to prevent rehydration.

Protocol 2: Synthesis of an Alkyl Fluoride via Finkelstein Reaction (Anhydrous KF)

The following is a representative protocol for the fluorination of an activated alkyl chloride using anhydrous potassium fluoride and a crown ether to enhance solubility and reactivity.

Reaction: Synthesis of Fluoromethyl Phenyl Sulfide (B99878)

Materials:

-

Spray-dried (anhydrous) potassium fluoride (KF)

-

Chloromethyl phenyl sulfide

-

Anhydrous acetonitrile (MeCN)

-

Standard laboratory glassware (round-bottomed flask, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon line for inert atmosphere

Procedure:

-

Oven-dry all glassware before use.

-

To a 100-mL round-bottomed flask equipped with a magnetic stir bar, add anhydrous potassium fluoride (8.80 g, 152 mmol, 2.0 equivalents) and 18-crown-6 (2.01 g, 7.6 mmol, 0.1 equivalents).

-

Seal the flask with a rubber septum and purge with nitrogen for 10-15 minutes.

-

Using syringes, add anhydrous acetonitrile (50 mL) followed by chloromethyl phenyl sulfide (10.2 mL, 76.0 mmol, 1.0 equivalent).

-

Replace the septum with a reflux condenser fitted with a nitrogen inlet.

-

Heat the stirred reaction mixture to reflux (oil bath temperature of approximately 102-103 °C) for 120 hours.

-

Monitor the reaction progress by TLC or GC-MS if desired.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Dilute the reaction mixture with ice water (50 mL) and transfer to a separatory funnel.

-

Extract the product with methylene (B1212753) chloride (4 x 25 mL).

-

Combine the organic layers, wash with water (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for nucleophilic fluorination using anhydrous potassium fluoride. Data for KF•4H₂O is not included as it is not synthetically viable for this transformation.

| Substrate | Fluorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Chloromethyl phenyl sulfide | Anhydrous KF | 18-crown-6 | Acetonitrile | Reflux (~82) | 120 | 93-95 (crude) |

| n-Hexyl bromide | Anhydrous KF | None | Ethylene Glycol | 150-190 | Not specified | ~40-50 |

| Alkyl Chlorides (Primary) | Anhydrous KF | None | Acetone | Reflux (~56) | Variable | Good |

Yields are highly substrate-dependent.

Visualizations

Finkelstein Reaction Mechanism

Caption: SN2 mechanism of the Finkelstein reaction for nucleophilic fluorination.

Experimental Workflow for Alkyl Fluoride Synthesis

Caption: General experimental workflow for a Finkelstein fluorination reaction.

Logical Relationship: Factors Affecting Fluoride Nucleophilicity

Caption: Factors influencing the nucleophilic strength of the fluoride ion.

References

Potassium Fluoride Tetrahydrate: A Versatile Catalyst in Organic Synthesis

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Potassium fluoride (B91410) tetrahydrate (KF·4H₂O) is emerging as a cost-effective, and versatile catalyst in a variety of organic transformations. Its basicity, coupled with the presence of water of hydration, offers unique catalytic activity in promoting the formation of carbon-carbon and carbon-heteroatom bonds. These application notes provide an overview of the utility of KF·4H₂O in key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Potassium fluoride, particularly on a solid support like alumina (B75360), has been shown to be an effective catalyst for this transformation. The reaction proceeds smoothly to yield substituted alkenes, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by KF/Alumina

| Entry | Aldehyde | Active Methylene Compound | Product Yield (%) |

| 1 | Benzaldehyde | Ethyl cyanoacetate (B8463686) | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 95 |

| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 98 |

| 4 | Benzaldehyde | Malononitrile (B47326) | 94 |

| 5 | 4-Chlorobenzaldehyde | Malononitrile | 96 |

| 6 | 4-Nitrobenzaldehyde | Malononitrile | 99 |

Data compiled from studies on KF/Alumina catalysis, which serves as a proxy for the basic catalytic activity of KF.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Aromatic aldehyde (1 mmol)

-

Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.1 mmol)

-

Potassium fluoride on alumina (KF/Al₂O₃) (0.1 g)

-

Ethanol (B145695) (10 mL)

Procedure:

-

To a solution of the aromatic aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL), add KF/Al₂O₃ (0.1 g).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Wash the catalyst with a small amount of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

// Nodes sub [label="Aldehyde + Active Methylene\nCompound + KF·4H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; int1 [label="Enolate Formation\n(Active Methylene)", fillcolor="#FBBC05", fontcolor="#202124"]; int2 [label="Nucleophilic Attack\non Carbonyl Carbon", fillcolor="#FBBC05", fontcolor="#202124"]; int3 [label="Intermediate Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="α,β-Unsaturated Product\n+ H₂O + KF", fillcolor="#34A853", fontcolor="#FFFFFF"];